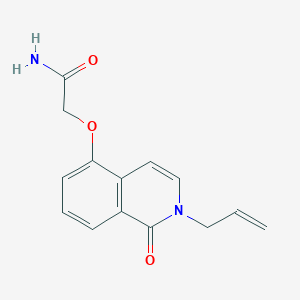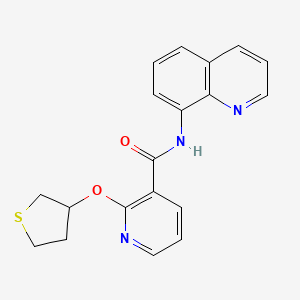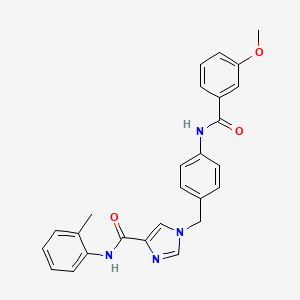![molecular formula C16H19F2N3O B3019882 3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide CAS No. 2034533-65-6](/img/structure/B3019882.png)
3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide is an organic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a type of small molecule inhibitor that is capable of binding to certain enzymes and blocking their activity.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Cells
- Findings :
Antitumor Activity
- In Vitro Assay Results :
Syk Inhibition
Wirkmechanismus
Target of Action
Similar compounds with a 1h-benzo[d]imidazol-2-yl structure have been found to inhibit the spleen tyrosine kinase (syk) enzyme . Syk is an important oncogene and signal transduction mediator that is mainly expressed in hematopoietic cells .
Mode of Action
Compounds with similar structures have been found to inhibit microtubule assembly formation . This suggests that 3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide might interact with its targets by binding to specific sites, thereby inhibiting their normal function.
Biochemical Pathways
The inhibition of syk enzyme can affect the b cell receptor (bcr) signaling pathway . Abnormal activation of Syk is closely related to the occurrence and development of hematological malignancies .
Pharmacokinetics
The compound’s cytotoxicity against various human cancer cell lines suggests that it can be absorbed and distributed to the target sites .
Result of Action
The compound’s antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) has been evaluated . Most of these conjugates showed considerable cytotoxicity with IC 50 values ranging from 0.54 to 31.86 μM . This suggests that the compound can induce cell death in these cancer cell lines.
Action Environment
The solvent-accessible region, hydrophobic region, and ribose region of syk have been considered for structural optimization of similar compounds . This suggests that the compound’s action might be influenced by the cellular environment and the presence of other molecules.
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O/c17-16(18)9-7-11(8-10-16)19-15(22)6-5-14-20-12-3-1-2-4-13(12)21-14/h1-4,11H,5-10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOJHYYLDDEPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCC2=NC3=CC=CC=C3N2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3019802.png)
![5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B3019804.png)


![N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide](/img/structure/B3019809.png)

![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B3019811.png)


![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3019815.png)

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B3019818.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3019819.png)
